4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid
Description
Properties
IUPAC Name |
4-oxo-4-(4-phenoxyanilino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(10-11-16(19)20)17-12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZUFAXFPXXPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid typically involves the reaction of 4-phenoxyphenylamine with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-[(4-phenylphenyl)amino]butanoic acid: Similar structure but with a phenyl group instead of a phenoxy group.
4-Oxo-4-[(4-methoxyphenyl)amino]butanoic acid: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid is unique due to its phenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective .
Biological Activity
4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid is a compound of increasing interest in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 285.3 g/mol. Its structure includes a butanoic acid backbone, an oxo group, and a phenoxyphenylamino substituent, which contributes to its distinct chemical properties. The presence of the phenoxy group enhances its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 4-phenoxyphenylamine with succinic anhydride in organic solvents such as dichloromethane or tetrahydrofuran, often using triethylamine as a base. The product is purified through recrystallization or column chromatography. Industrial synthesis may employ automated reactors for higher yields.
Enzyme Interactions
Research indicates that this compound interacts with specific enzymes and receptors, potentially exhibiting inhibitory effects that could alter metabolic pathways and influence cellular functions. Studies have shown that the compound may inhibit certain enzymes involved in metabolic processes, which could have therapeutic implications.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity, showing effectiveness in suppressing bacterial biofilm growth. In vitro studies demonstrated significant inhibition of biofilm formation at various concentrations, indicating potential applications in treating infections related to biofilms .
Cytotoxicity and Apoptosis Induction
Investigations into the cytotoxic effects of this compound revealed selective activity against cancer cell lines, including cervical carcinoma (M-HeLa) and breast adenocarcinoma (MCF-7). The IC50 values for these compounds were found to be comparable to established chemotherapeutics like Doxorubicin. Notably, the compound also induced apoptosis in cancer cells, with significant early and late apoptotic effects observed at specific concentrations .
The exact mechanism by which this compound exerts its biological effects involves binding to molecular targets such as enzymes or receptors. This binding modulates their activity, leading to various biochemical responses that can influence cell signaling pathways and metabolic regulation.
Research Findings Summary
Q & A
Q. What are the key considerations in designing a synthetic route for 4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functional group modifications. A common approach includes:
- Step 1 : Coupling the phenoxyphenylamine moiety to a butanoic acid backbone via amide bond formation under catalytic conditions.
- Step 2 : Introducing the oxo group through controlled oxidation of intermediate alcohols or ketones.
- Purification : Techniques like column chromatography or recrystallization are critical to isolate high-purity products .
- Key Considerations : Reactivity of the amino and carbonyl groups must be balanced to avoid side reactions. Solvent polarity and temperature optimization are essential for yield improvement .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation employs:
- Spectroscopy :
- NMR (¹H/¹³C): To confirm proton environments and carbon frameworks.
- IR : Identifies carbonyl (C=O) and amine (N-H) stretches.
- Mass Spectrometry : High-resolution MS verifies molecular weight.
- X-ray Crystallography : Resolves crystal packing and bond angles (if single crystals are obtainable) .
Advanced Research Questions
Q. What methodologies are employed to assess the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.
- Receptor Binding Studies : Radioligand displacement assays quantify affinity for receptors like GPCRs.
- Cellular Models : Evaluate cytotoxicity (via MTT assays) or anti-inflammatory effects (e.g., TNF-α suppression in macrophages) .
- Data Interpretation : Dose-response curves and statistical tools (e.g., ANOVA) validate significance .
Q. How can contradictory data regarding the biological efficacy of this compound be resolved?
- Methodological Answer : Contradictions often arise from:
- Experimental Variability : Standardize cell lines, assay conditions, and compound purity.
- Structural Analogues : Confirm the compound’s identity via analytical chromatography (HPLC) to rule out impurities .
- Mechanistic Replication : Use orthogonal assays (e.g., SPR for binding kinetics alongside cellular assays) .
Q. What advanced techniques are utilized to elucidate the mechanism of action of this compound?
- Methodological Answer :
- Computational Docking : Molecular dynamics simulations predict binding modes with target proteins (e.g., using AutoDock Vina).
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters of ligand-receptor interactions.
- Kinetic Studies : Stopped-flow spectroscopy monitors enzymatic turnover rates in the presence of inhibitors .
Derivative Development & Optimization
Q. What strategies are recommended for synthesizing derivatives to enhance bioactivity?
- Methodological Answer :
- Functional Group Modifications :
- Introduce electron-withdrawing groups (e.g., -F, -Cl) to the phenyl ring to enhance receptor affinity .
- Replace the oxo group with thioamide or hydrazone moieties to alter solubility and binding kinetics .
- Stereochemical Control : Chiral synthesis (e.g., asymmetric catalysis) to isolate enantiomers with higher potency .
- Structure-Activity Relationship (SAR) : Systematic variation of substituents followed by bioactivity screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
